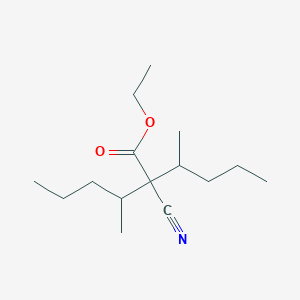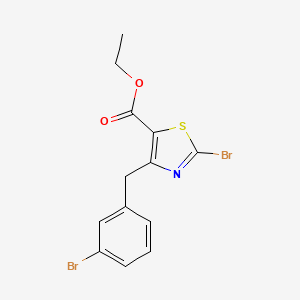
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11Br2NO2S and a molecular weight of 405.10 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
The synthesis of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反应分析
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
相似化合物的比较
Ethyl 2-bromo-4-(3-bromobenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C13H11Br2NO2S |
|---|---|
分子量 |
405.11 g/mol |
IUPAC 名称 |
ethyl 2-bromo-4-[(3-bromophenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H11Br2NO2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3 |
InChI 键 |
OEDILAZTCNEVAH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


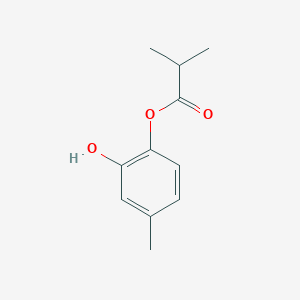
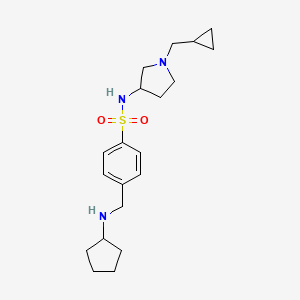
![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
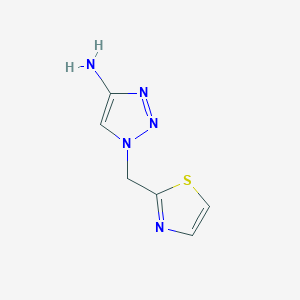
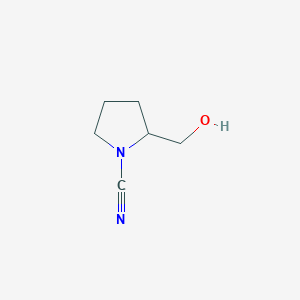
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
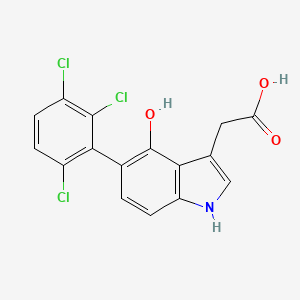
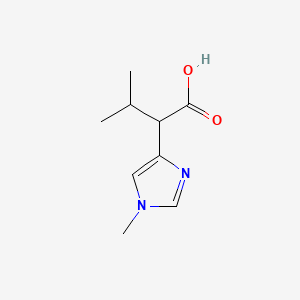
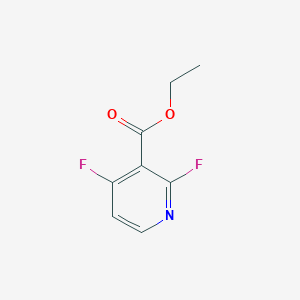
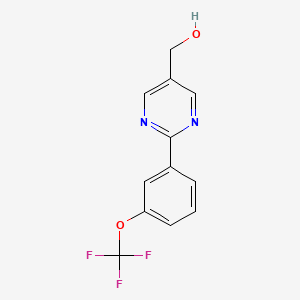
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
